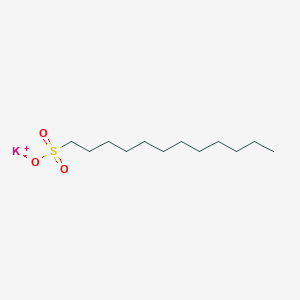

Potassium dodecane-1-sulphonate

Description

Potassium dodecane-1-sulphonate (CAS: Not explicitly provided; referenced under "boron compounds" in ) is an anionic surfactant belonging to the alkyl sulphonate family. Structurally, it consists of a linear 12-carbon alkyl chain (dodecane) with a sulphonate group (-SO₃⁻) at the terminal carbon, neutralized by a potassium counterion. Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts due to differences in ionic radii and hydration energies .

Properties

CAS No. |

1643-21-6 |

|---|---|

Molecular Formula |

C12H25KO3S |

Molecular Weight |

288.49 g/mol |

IUPAC Name |

potassium;dodecane-1-sulfonate |

InChI |

InChI=1S/C12H26O3S.K/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 |

InChI Key |

LQAZPMXASFNKCD-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCS(=O)(=O)[O-].[K+] |

Isomeric SMILES |

CCCCCCCCCCCCS(=O)(=O)[O-].[K+] |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)[O-].[K+] |

Other CAS No. |

1643-21-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

Sodium Dodecane-1-Sulphonate (CAS 2386-53-0)

- Structure : Linear C₁₂ alkyl chain with a terminal sulphonate group and sodium counterion.

- Properties :

- Melting point: >300°C .

- Solubility: Highly soluble in water .

- Applications: Widely used as a surfactant in industrial and laboratory settings, including HPLC analysis as an ion-pairing reagent .

- Safety: LC₅₀ (fish) = 220 mg/L; EC₅₀ (Daphnia magna) = 220 mg/L . Classified with hazard codes H302, H315, H319, and H335 (oral toxicity, skin/eye irritation, respiratory irritation) .

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2)

- Structure : Aromatic naphthalene backbone with two sulphonate groups and hydroxyl substitution; potassium counterions.

- Safety: Limited hazard data; requires standard precautions for aromatic sulphonates.

Sodium 2-Methylprop-2-ene-1-Sulphonate (CAS 1561-92-8)

- Structure : Branched alkene sulphonate with a methyl group adjacent to the sulphonate group.

- Properties: Applications: Used in polymer chemistry and specialty surfactants . Safety: Limited ecological data; structural similarity suggests moderate aquatic toxicity.

Sodium 3-Aminopropane-1-Sulphonate (CAS 14650-46-5)

- Structure : Short-chain (C₃) sulphonate with an amine substituent.

- Properties: Applications: Biochemical research, zwitterionic buffer systems .

Physical and Chemical Property Comparison

Regulatory and Handling Considerations

- Storage : Sodium dodecane-1-sulphonate mandates storage in ventilated, anti-static environments . Potassium analogues likely require similar precautions.

- Regulatory Status : Sodium dodecane-1-sulphonate is listed in EINECS (219-200-6) and complies with GBZ 2.1-2007 occupational exposure limits in China . Potassium variants may fall under broader sulphonate regulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.